
2-Pentyl-1-(2-phenylethyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentyl-1-(2-phenylethyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes a pentyl group and a phenylethyl group attached to the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-1-(2-phenylethyl)-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of a suitable pyrrole precursor with pentyl and phenylethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, allowing it to react with the halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
2-Pentyl-1-(2-phenylethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Major Products
The major products formed from these reactions include pyrrole oxides, hydrogenated pyrroles, and substituted pyrroles, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Pentyl-1-(2-phenylethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-Pentyl-1-(2-phenylethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Phenylethyl-1H-pyrrole: Lacks the pentyl group, making it less hydrophobic and potentially altering its biological activity.
2-Pentyl-1H-pyrrole: Lacks the phenylethyl group, which may affect its ability to interact with certain molecular targets.
1-(2-Phenylethyl)-1H-pyrrole: Similar structure but without the pentyl group, leading to different physicochemical properties.
Uniqueness
2-Pentyl-1-(2-phenylethyl)-1H-pyrrole is unique due to the presence of both the pentyl and phenylethyl groups, which confer distinct physicochemical properties and biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
147235-83-4 |
|---|---|
分子式 |
C17H23N |
分子量 |
241.37 g/mol |
IUPAC 名称 |
2-pentyl-1-(2-phenylethyl)pyrrole |
InChI |
InChI=1S/C17H23N/c1-2-3-5-11-17-12-8-14-18(17)15-13-16-9-6-4-7-10-16/h4,6-10,12,14H,2-3,5,11,13,15H2,1H3 |
InChI 键 |
RBZBEPOGPSYTBV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=CN1CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



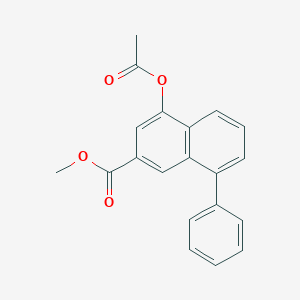
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
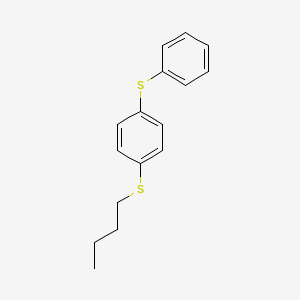
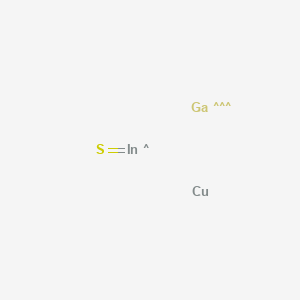
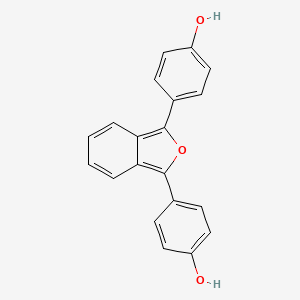
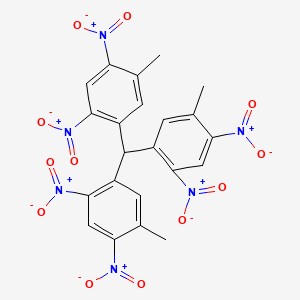
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
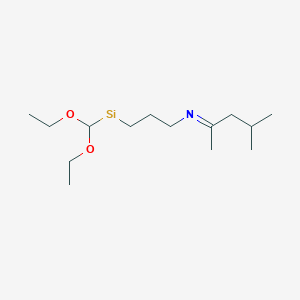
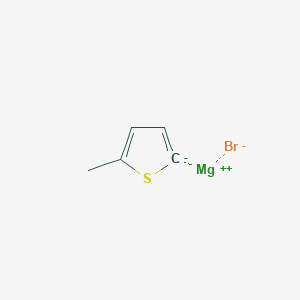
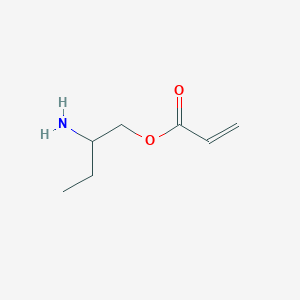
![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
